molecular formula C8H14ClP B13449155 9-Chloro-9-phosphabicyclo[3.3.1]nonane CAS No. 106308-30-9

9-Chloro-9-phosphabicyclo[3.3.1]nonane

Katalognummer: B13449155
CAS-Nummer: 106308-30-9
Molekulargewicht: 176.62 g/mol
InChI-Schlüssel: HOTYCEVOJUTUPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Chloro-9-phosphabicyclo[331]nonane is a unique organophosphorus compound characterized by its bicyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-9-phosphabicyclo[3.3.1]nonane typically involves the reaction of 9-phosphabicyclo[3.3.1]nonane with phosphorus trichloride (PCl₃) in a suitable solvent such as toluene. The reaction is carried out under an inert atmosphere, usually argon, to prevent oxidation. The process involves the dropwise addition of phosphorus trichloride to a degassed solution of 9-phosphabicyclo[3.3.1]nonane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

9-Chloro-9-phosphabicyclo[3.3.1]nonane can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The phosphorus atom can participate in oxidation-reduction reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. These reactions typically occur under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) can be used to oxidize the phosphorus atom.

Major Products Formed

    Substitution Reactions: Products include phosphine derivatives where the chlorine atom is replaced by the nucleophile.

    Oxidation: Oxidized phosphorus compounds, such as phosphine oxides.

Wissenschaftliche Forschungsanwendungen

9-Chloro-9-phosphabicyclo[3.3.1]nonane has several applications in scientific research:

    Organic Synthesis: It is used as a building block for synthesizing more complex organophosphorus compounds.

    Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.

    Material Science: It is explored for its potential in creating novel materials with unique properties.

Wirkmechanismus

The mechanism of action of 9-Chloro-9-phosphabicyclo[3.3.1]nonane involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphorus atom’s lone pair of electrons can interact with metal atoms, facilitating various chemical transformations. This coordination can alter the electronic properties of the metal center, enhancing its catalytic activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    9-Icosyl-9-phosphabicyclo[3.3.1]nonane: Similar in structure but with a longer alkyl chain.

    9-Borabicyclo[3.3.1]nonane: An organoborane compound used in hydroboration reactions.

Uniqueness

9-Chloro-9-phosphabicyclo[3.3.1]nonane is unique due to the presence of the chlorine atom, which allows for further functionalization through substitution reactions. This makes it a versatile intermediate in organic synthesis and catalysis.

Eigenschaften

CAS-Nummer

106308-30-9

Molekularformel

C8H14ClP

Molekulargewicht

176.62 g/mol

IUPAC-Name

9-chloro-9-phosphabicyclo[3.3.1]nonane

InChI

InChI=1S/C8H14ClP/c9-10-7-3-1-4-8(10)6-2-5-7/h7-8H,1-6H2

InChI-Schlüssel

HOTYCEVOJUTUPG-UHFFFAOYSA-N

Kanonische SMILES

C1CC2CCCC(C1)P2Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.